molecular formula C14H9F4NO2 B12066104 Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate

Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate

Cat. No.: B12066104
M. Wt: 299.22 g/mol
InChI Key: ZUPDDJFMTZXEJO-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate is an organic compound that has garnered significant attention in the scientific community due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinate moiety. These structural features impart distinct physicochemical properties to the compound, making it valuable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate typically involves the use of fluorinated pyridines and phenylboronic acids. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and high-purity reagents is crucial for the successful industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The compound may act by inhibiting specific enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-5-(4-(trifluoromethyl)phenyl)isonicotinate
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)phenol

Uniqueness

Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate is unique due to its specific combination of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H9F4NO2

Molecular Weight

299.22 g/mol

IUPAC Name

methyl 5-fluoro-2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylate

InChI

InChI=1S/C14H9F4NO2/c1-21-13(20)10-6-12(19-7-11(10)15)8-2-4-9(5-3-8)14(16,17)18/h2-7H,1H3

InChI Key

ZUPDDJFMTZXEJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1F)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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